molecular formula C17H24ClN3O3S B283654 N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide

N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide

Cat. No. B283654
M. Wt: 385.9 g/mol
InChI Key: DVRBZDAFVQNEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide, also known as CBM-THIAMINE, is a novel thiamine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is not fully understood. However, it is believed to work by increasing the availability of thiamine in the brain, which is essential for energy metabolism and neurotransmitter synthesis. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide has been shown to have several biochemical and physiological effects. It increases the levels of thiamine and thiamine diphosphate in the brain, which are essential for energy metabolism and neurotransmitter synthesis. It also reduces oxidative stress and inflammation in the brain, which may help to protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is that it is a novel compound with potential therapeutic applications in various diseases. It has been shown to be safe and well-tolerated in animal studies. However, one of the limitations of N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is that it is a relatively new compound, and more research is needed to understand its full potential and limitations.

Future Directions

There are several future directions for N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine the optimal dosage and administration route. Additionally, more research is needed to understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is a novel thiamine derivative that has potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields and purity of the final product. It works by increasing the availability of thiamine in the brain, which is essential for energy metabolism and neurotransmitter synthesis. N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide has several biochemical and physiological effects, including reducing oxidative stress and inflammation in the brain. While it has advantages for lab experiments, more research is needed to understand its full potential and limitations.

Synthesis Methods

N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is synthesized by reacting 4-chlorobutyryl chloride with thiamine hydrochloride to form 4-chlorobutyrylthiamine, which is then reacted with 2-methoxyaniline and pentanoyl chloride to form N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.

properties

Molecular Formula

C17H24ClN3O3S

Molecular Weight

385.9 g/mol

IUPAC Name

N-[4-(4-chlorobutanoylcarbamothioylamino)-2-methoxyphenyl]pentanamide

InChI

InChI=1S/C17H24ClN3O3S/c1-3-4-6-15(22)20-13-9-8-12(11-14(13)24-2)19-17(25)21-16(23)7-5-10-18/h8-9,11H,3-7,10H2,1-2H3,(H,20,22)(H2,19,21,23,25)

InChI Key

DVRBZDAFVQNEMD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)CCCCl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)CCCCl)OC

Origin of Product

United States

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